molecular formula C15H20O3 B14582624 ethyl 4-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate CAS No. 61601-29-4

ethyl 4-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate

Cat. No.: B14582624
CAS No.: 61601-29-4
M. Wt: 248.32 g/mol
InChI Key: XIDCFWFTJBEAPB-WFASDCNBSA-N
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Description

Ethyl 4-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This particular compound features a unique structure that includes an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring.

Properties

CAS No.

61601-29-4

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 4-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate

InChI

InChI=1S/C15H20O3/c1-2-18-14(16)9-5-7-12-10-11-6-3-4-8-13(11)15(12)17/h3-4,6,8,12,15,17H,2,5,7,9-10H2,1H3/t12-,15-/m0/s1

InChI Key

XIDCFWFTJBEAPB-WFASDCNBSA-N

Isomeric SMILES

CCOC(=O)CCC[C@H]1CC2=CC=CC=C2[C@H]1O

Canonical SMILES

CCOC(=O)CCCC1CC2=CC=CC=C2C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate can be achieved through several methods. One common approach involves the esterification of 4-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: 4-[(1S,2S)-1-oxo-2,3-dihydro-1H-inden-2-yl]butanoic acid.

    Reduction: 4-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanol.

    Substitution: Various substituted butanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes and receptors in the body .

Comparison with Similar Compounds

Ethyl 4-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate can be compared with other esters such as:

    Ethyl acetate: Commonly used as a solvent and in nail polish removers.

    Methyl butyrate: Known for its fruity odor and used in flavoring agents.

    Ethyl benzoate: Used in perfumes and as a flavoring agent.

The uniqueness of this compound lies in its indane moiety, which imparts distinct chemical and biological properties .

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